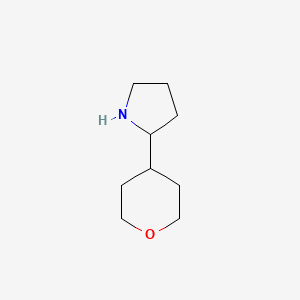

2-(Oxan-4-yl)pyrrolidine

Description

Contextual Significance of Pyrrolidine (B122466) and Oxane Scaffolds in Heterocyclic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous motif in a vast array of natural products and pharmacologically active molecules. frontiersin.orgtandfonline.com Its presence is noted in numerous alkaloids and bioactive compounds, making it a crucial component in the design and development of new therapeutic agents. frontiersin.orgenaminestore.com The pyrrolidine scaffold's importance is underscored by its role as an intermediate in drug research and its prevalence in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. frontiersin.orgresearchgate.net The nitrogen atom within the pyrrolidine ring imparts basicity and nucleophilicity, influencing the molecule's chemical behavior and interaction with biological targets. nih.gov

Similarly, the oxane scaffold, a six-membered ring containing an oxygen atom, is a fundamental structural unit in many carbohydrates and natural products. Its presence can influence a molecule's solubility and pharmacokinetic profile, making it a valuable component in drug design. The combination of these two distinct heterocyclic systems within a single molecule offers a unique three-dimensional structure and a rich chemical landscape for further exploration.

Strategic Importance of 2-(Oxan-4-yl)pyrrolidine as a Synthetic Intermediate and Building Block

The compound this compound serves as a versatile building block in organic synthesis. enaminestore.comangenechemical.com Its structure, which marries the conformational rigidity of the pyrrolidine ring with the features of the oxane moiety, provides a valuable starting point for the construction of more complex molecules. angenechemical.com Synthetic chemists can leverage the reactivity of the secondary amine in the pyrrolidine ring for various chemical transformations, such as N-alkylation, N-acylation, and the formation of amides. These reactions allow for the introduction of diverse functional groups and the extension of the molecular framework.

The utility of this scaffold is evident in its application in the synthesis of compound libraries for drug discovery. enaminestore.com By modifying the core structure of this compound, chemists can generate a multitude of derivatives for screening against various biological targets. This approach is exemplified by its incorporation into more complex molecules, such as those designed as potential inhibitors of enzymes like human kynurenine (B1673888) aminotransferase 2 (KAT2). rcsb.orgpdbj.org The ability to readily synthesize analogues makes it an attractive component for structure-activity relationship (SAR) studies, which are crucial for optimizing the properties of a lead compound.

Scope and Research Objectives for Academic Investigation of this compound

The academic investigation of this compound and its derivatives is driven by several key objectives. A primary focus is the development of novel and efficient synthetic routes to access this and related scaffolds. This includes exploring multicomponent reactions and stereoselective methodologies to control the spatial arrangement of atoms within the molecule. tandfonline.com

Furthermore, researchers are interested in exploring the full range of chemical transformations that can be performed on the this compound core. This involves probing the reactivity of both the pyrrolidine and oxane rings to create a diverse set of new chemical entities. A significant area of research is the incorporation of this scaffold into larger, more complex molecules with potential therapeutic applications. This is highlighted by its appearance in the structure of ligands designed to interact with specific biological targets. rcsb.orgpdbj.org The ultimate goal of much of this academic inquiry is to uncover new chemical properties and biological activities associated with molecules derived from this unique heterocyclic system.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-4-yl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-9(10-5-1)8-3-6-11-7-4-8/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAYTBQWOPZZIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxan 4 Yl Pyrrolidine and Its Derivatives

Overview of Established Synthetic Routes

The construction of the 2-(oxan-4-yl)pyrrolidine core can be achieved through several strategic disconnections, primarily involving the formation of the pyrrolidine (B122466) ring. Key methodologies include reductive amination, multicomponent reactions, and various cyclization and annulation protocols.

Reductive Amination Strategies

Reductive amination stands as a cornerstone in the synthesis of substituted pyrrolidines. This strategy typically involves the condensation of a 1,4-dicarbonyl compound or a related precursor with an amine, followed by in situ or subsequent reduction of the resulting imine or enamine intermediate. In the context of this compound, a logical approach involves the reaction of a γ-keto aldehyde or a protected equivalent bearing the oxane moiety with ammonia (B1221849) or a primary amine.

A common precursor for this transformation is a derivative of 4-(4-oxobutyl)oxane. The general scheme involves the initial formation of a cyclic imine, which is then reduced to the target pyrrolidine. Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation, each offering different levels of selectivity and functional group tolerance.

| Precursor Type | Amine Source | Reducing Agent | Key Features |

| γ-Keto aldehyde with oxane moiety | Ammonia | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Direct formation of the N-unsubstituted pyrrolidine. |

| Protected γ-keto aldehyde | Primary Amine (e.g., Benzylamine) | Sodium Borohydride (NaBH₄) | Yields N-substituted pyrrolidines; protecting group can be removed later. |

| γ-Nitro ketone with oxane moiety | - | Catalytic Hydrogenation (e.g., H₂, Raney Ni) | The nitro group is reduced to an amine, which then undergoes intramolecular reductive amination. |

Detailed research has demonstrated the feasibility of such approaches in the synthesis of analogous 2-substituted pyrrolidines, highlighting the robustness of this method.

Multicomponent Reaction Pathways for Pyrrolidine Core Construction

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecular architectures in a single synthetic operation. For the construction of the pyrrolidine core, [3+2] cycloaddition reactions are particularly prominent. These reactions often involve the generation of an azomethine ylide, which then reacts with a dipolarophile.

While specific MCRs leading directly to this compound are not extensively documented, the general strategy can be adapted. For instance, a multicomponent reaction involving an amino acid (as a precursor to the azomethine ylide), an aldehyde (to form the imine), and a dipolarophile containing the oxane moiety could be envisioned. The reaction of an imine derived from an amino ester and an aldehyde with a suitable Michael acceptor is a well-established method for synthesizing polysubstituted pyrrolidines. acs.org

A plausible MCR approach could involve:

In situ formation of an azomethine ylide from the condensation of an amino acid ester and an aldehyde.

[3+2] cycloaddition of the ylide with an activated alkene bearing the oxane-4-yl group, such as 4-vinyl-oxane or a related derivative.

The versatility of MCRs allows for the rapid generation of a library of derivatives by varying the starting components.

Cyclization and Annulation Protocols

Intramolecular cyclization and annulation reactions provide powerful tools for the stereocontrolled synthesis of the pyrrolidine ring. These methods often involve the formation of a carbon-nitrogen bond from a linear precursor containing both the nucleophilic nitrogen and an electrophilic carbon center.

One common strategy is the intramolecular nucleophilic substitution of a leaving group on a δ-amino-alkane or -alkene. For the synthesis of this compound, a precursor such as a 5-amino-1-(oxan-4-yl)alkan-1-ol derivative could be employed. Activation of the hydroxyl group (e.g., as a tosylate or mesylate) would facilitate intramolecular cyclization via nucleophilic attack by the amine.

Annulation protocols, which involve the formation of a new ring onto an existing structure, are also relevant. For instance, an aza-Cope rearrangement followed by a Mannich cyclization can be a powerful method for constructing fused pyrrolidine systems, and analogous strategies can be adapted for the synthesis of 2-substituted pyrrolidines. nih.gov

| Cyclization Strategy | Precursor Type | Key Transformation |

| Intramolecular Sₙ2 | δ-Amino alcohol with oxane moiety | Activation of the alcohol and subsequent cyclization. |

| Radical Cyclization | N-alkenyl amine with a radical initiator | 5-exo-trig cyclization onto the double bond. |

| Aza-Michael Addition | γ,δ-Unsaturated amine with oxane moiety | Intramolecular conjugate addition of the amine to an activated alkene. |

These protocols often offer excellent control over the relative stereochemistry of the newly formed ring.

Enantioselective and Stereoselective Synthesis Approaches

Controlling the stereochemistry at the C2 position of the pyrrolidine ring and any stereocenters on the oxane ring is crucial for the development of chiral drugs and probes. Enantioselective and stereoselective syntheses are therefore paramount.

Chiral Catalyst-Mediated Processes (e.g., Asymmetric Hydrogenation, Organocatalysis)

The use of chiral catalysts to induce enantioselectivity in the formation of the pyrrolidine ring is a highly effective strategy.

Asymmetric Hydrogenation: The asymmetric hydrogenation of a pyrrole (B145914) or a dihydropyrrole precursor bearing the oxan-4-yl substituent at the 2-position can provide access to enantiomerically enriched this compound. Chiral transition metal catalysts, typically based on rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), are commonly employed for this purpose. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee).

Organocatalysis: Chiral organocatalysts, particularly those derived from proline and its derivatives, have emerged as powerful tools for the asymmetric synthesis of pyrrolidines. These catalysts can activate substrates through the formation of chiral iminium or enamine intermediates. An organocatalytic asymmetric Michael addition of an aldehyde or ketone to a nitroalkene bearing the oxan-4-yl group, followed by reduction of the nitro group and cyclization, represents a viable enantioselective route.

| Catalytic Method | Substrate Type | Chiral Catalyst Example | Outcome |

| Asymmetric Hydrogenation | 2-(Oxan-4-yl)pyrrole | [Rh(COD)(R,R-DuPhos)]BF₄ | Enantiomerically enriched this compound. |

| Organocatalysis (Michael Addition) | α,β-Unsaturated nitroalkene with oxane moiety | (S)-Diphenylprolinol silyl (B83357) ether | Chiral γ-nitroketone, a precursor to the target molecule. |

| Organocatalysis ([3+2] Cycloaddition) | Imine and oxane-substituted alkene | Chiral phosphoric acid | Enantiomerically enriched polysubstituted pyrrolidine. |

Diastereoselective Control in Pyrrolidine Ring Formation

When the oxane ring already contains stereocenters, or when multiple stereocenters are formed during the pyrrolidine ring synthesis, controlling the diastereoselectivity becomes crucial.

Substrate-controlled diastereoselective reactions rely on the steric and electronic properties of the starting material to direct the approach of reagents. For example, in the reductive amination of a chiral γ-keto aldehyde containing the oxane moiety, the existing stereocenters can influence the facial selectivity of the imine reduction, leading to a preference for one diastereomer.

Reagent-controlled diastereoselective methods utilize chiral reagents or auxiliaries to dictate the stereochemical outcome. The use of a chiral amine in a reductive amination reaction can lead to the formation of a diastereomeric mixture of pyrrolidines that can often be separated. Alternatively, the use of a chiral auxiliary on the nitrogen atom can direct the stereochemistry of subsequent transformations before being cleaved.

A notable example of diastereoselective control is the [3+2] cycloaddition of an azomethine ylide with a chiral alkene. The stereochemistry of the alkene can effectively control the stereochemical outcome of the cycloaddition, leading to the formation of a specific diastereomer of the resulting pyrrolidine.

Strategies for Chiral Resolution and Enantiomeric Enrichment

The stereochemistry of the pyrrolidine ring is critical for biological activity. As direct asymmetric syntheses can be complex, the resolution of racemic this compound is a vital strategy for accessing enantiomerically pure compounds. Several methods are applicable, primarily leveraging enzymatic or chemical differentiation of the enantiomers. rsc.orgwhiterose.ac.uk

Enzymatic Kinetic Resolution (EKR): This technique utilizes enzymes, such as lipases or proteases, which exhibit high enantioselectivity. In a typical EKR, one enantiomer of the racemic pyrrolidine is selectively acylated or hydrolyzed at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material from the modified product. For instance, lipases like Candida antarctica lipase (B570770) B (CAL-B) are widely used for the acetylation of secondary amines, where one enantiomer is converted to its N-acetyl derivative while the other remains largely untouched. rsc.org

Chemical Kinetic Resolution (CKR): Chemical methods often involve the use of a chiral reagent or catalyst that reacts preferentially with one enantiomer. A prominent example is the dynamic kinetic resolution (DKR) of N-Boc protected 2-lithiated pyrrolidines. rsc.org This process involves deprotonation at the 2-position to form a configurationally unstable organolithium intermediate. In the presence of a chiral ligand, such as (-)-sparteine (B7772259) or a derivative, this intermediate equilibrates to favor one stereoisomer, which can then be trapped with an electrophile to yield an enantioenriched 2-substituted pyrrolidine. nih.gov

Diastereomeric Salt Formation: A classical and often scalable method involves the reaction of the racemic this compound base with a chiral acid, such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts, which possess different physical properties, most notably solubility. These salts can then be separated by fractional crystallization, followed by liberation of the free amine to yield the individual enantiomers.

| Resolution Strategy | Principle | Typical Reagents/Catalysts | Outcome |

| Enzymatic Kinetic Resolution | Selective enzymatic acylation or hydrolysis of one enantiomer. | Lipases (e.g., CAL-B), Proteases, Acylating agent (e.g., vinyl acetate). | One enantiomer as the free amine, the other as the N-acyl derivative. |

| Dynamic Kinetic Resolution | Equilibration of a configurationally labile intermediate in the presence of a chiral ligand, followed by trapping. | n-BuLi/s-BuLi, Chiral Ligands (e.g., (-)-sparteine surrogates), Electrophile (e.g., TMSCl). | A single, highly enantioenriched 2,5-disubstituted product. nih.gov |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Chiral acids (e.g., (R)- or (S)-Mandelic acid, Tartaric acid derivatives). | Separated diastereomeric salts, which are then treated with base to yield individual enantiomers. |

Modern approaches increasingly focus on direct asymmetric synthesis to avoid the resolution step. Biocatalytic methods, such as the use of transaminases on ω-chloroketones, can trigger an asymmetric amination followed by spontaneous cyclization to yield enantioenriched 2-substituted pyrrolidines directly. acs.org

Functionalization and Derivatization of the this compound Core

Modification of the core structure is essential for exploring the structure-activity relationship (SAR) of potential drug candidates. The this compound scaffold offers multiple sites for functionalization: the pyrrolidine nitrogen, the oxane ring, and the C-H bonds of the pyrrolidine ring.

Modification at the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring is a nucleophilic and basic center, making it the most straightforward position for derivatization. Standard transformations include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: The introduction of alkyl groups onto the pyrrolidine nitrogen can be readily achieved through two primary methods. The first is direct alkylation using alkyl halides (e.g., iodides, bromides) in the presence of a non-nucleophilic base to scavenge the resulting acid. The second, and often preferred, method is reductive amination. nih.gov Here, the pyrrolidine is reacted with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the N-alkylated product. nih.gov

N-Acylation: Amide derivatives are commonly synthesized by reacting the pyrrolidine nitrogen with acylating agents. Acyl chlorides or anhydrides react readily in the presence of a base like triethylamine (B128534) or pyridine. Alternatively, carboxylic acids can be coupled directly using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC).

| Modification Type | Reagents | Reaction | Product Class |

| N-Alkylation | R-CHO, NaBH(OAc)₃ | Reductive Amination | N-Alkyl pyrrolidine |

| R-Br, K₂CO₃ | Direct Alkylation | N-Alkyl pyrrolidine | |

| N-Acylation | R-COCl, Et₃N | Acylation | N-Acyl pyrrolidine (Amide) |

| R-COOH, EDC, HOBt | Amide Coupling | N-Acyl pyrrolidine (Amide) | |

| N-Arylation | Ar-Br, Pd Catalyst, Ligand | Buchwald-Hartwig Amination | N-Aryl pyrrolidine |

| N-Sulfonylation | R-SO₂Cl, Pyridine | Sulfonylation | N-Sulfonyl pyrrolidine (Sulfonamide) |

Substitutions and Transformations on the Oxane Ring

The oxane (tetrahydropyran, THP) ring is a chemically robust scaffold, and its functionalization is generally more challenging than that of the pyrrolidine nitrogen. pharmablock.com The THP ring is a common motif in drug discovery, valued for its ability to improve physicochemical properties like solubility while providing a rigid conformational constraint. pharmablock.com Methodologies for modifying this saturated heterocycle often rely on modern C-H activation strategies. princeton.eduorganic-chemistry.org

Direct C-H Functionalization: Recent advances in photoredox and transition-metal catalysis have enabled the direct functionalization of unactivated C(sp³)–H bonds. princeton.edu For the tetrahydropyran (B127337) core, these methods can potentially introduce aryl, trifluoromethyl, or other functional groups. princeton.edu For example, photoredox-mediated protocols can generate alkyl radicals from the THP ring, which can then engage in coupling reactions. princeton.edu Selectivity can be a challenge, but positions adjacent to the ring oxygen (C2/C6) are often favored due to radical stabilization.

Transformations of Unsaturated Precursors: While the parent oxane ring is saturated, synthetic routes may proceed through dihydropyran intermediates. These unsaturated precursors offer more straightforward pathways for functionalization.

Epoxidation and Ring-Opening: The double bond of a dihydropyran can be epoxidized using reagents like meta-chloroperoxybenzoic acid (mCPBA). The resulting oxirane ring is a versatile intermediate that can be opened by various nucleophiles to install substituents with well-defined stereochemistry. libretexts.orgmdpi.com Acid-catalyzed hydrolysis of the epoxide, for example, leads to anti-diols. libretexts.org

Dihydroxylation: A double bond can be converted directly to a syn-diol using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). youtube.com This provides a stereocomplementary approach to the diols obtained from epoxide opening.

| Transformation Strategy | Principle | Typical Reagents | Potential Outcome on Oxane Ring |

| C-H Arylation | Photoredox-catalyzed C-H activation and coupling. princeton.edu | Photocatalyst (e.g., Ir or Ru complex), Ni catalyst, Aryl halide. | Introduction of an aryl substituent. |

| Epoxidation | Oxidation of a dihydropyran precursor. mdpi.com | mCPBA, H₂O₂. | Formation of an epoxide (oxirane) ring. |

| Epoxide Ring-Opening | Nucleophilic attack on the epoxide. researchgate.net | H₃O⁺, Nu⁻ (e.g., N₃⁻, CN⁻). | Introduction of two functional groups (e.g., diol). |

| Syn-Dihydroxylation | Concerted addition across a double bond. youtube.com | OsO₄ (catalytic), NMO; or cold, dilute KMnO₄. | Formation of a cis-diol. |

Side-Chain Elaboration Strategies

Elaboration of the pyrrolidine ring itself, beyond the nitrogen atom, allows for the introduction of diverse side chains that can modulate biological activity and target interactions. These strategies typically involve the selective functionalization of C-H bonds at the α- (C5) or β- (C3, C4) positions.

α-Functionalization: The C5 position of the this compound scaffold is adjacent to the nitrogen atom. After protecting the nitrogen, typically as a tert-butoxycarbonyl (Boc) carbamate, this position can be deprotonated using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA). ethz.ch The resulting α-lithio species is a potent nucleophile that can be trapped with a wide range of electrophiles (e.g., alkyl halides, aldehydes, silyl chlorides) to install a side chain at C5. ethz.ch

β-Functionalization: Modifying the more remote and less activated β-positions (C3 and C4) is significantly more challenging. However, modern synthetic methods have begun to address this problem. Organic photoredox catalysis has enabled the β-functionalization of saturated aza-heterocycles. nih.gov One common strategy involves a two-step process: first, a photoredox-catalyzed dehydrogenation of the N-protected pyrrolidine to form an ene-carbamate intermediate. This is followed by an anti-Markovnikov hydrofunctionalization of the newly formed double bond with various nucleophiles, leading to the introduction of C-C, C-O, or C-N bonds at the β-position. nih.gov Transition metal-catalyzed C-H activation, often directed by a removable group on the nitrogen, provides another route to functionalized pyrrolidines. nih.govresearchgate.net

| Functionalization Position | Strategy | Key Reagents | Types of Side Chains Introduced |

| α-Position (C5) | Directed ortho-metalation (DoM) analogue. ethz.ch | N-Boc protection, s-BuLi/TMEDA, Electrophile (E⁺). | Alkyl, Hydroxyalkyl, Silyl, etc. |

| β-Position (C3/C4) | Photoredox-catalyzed dehydrogenation followed by hydrofunctionalization. nih.gov | 1) Photocatalyst, Cu catalyst. 2) Photocatalyst, Nucleophile. | Groups derived from carbon, oxygen, and nitrogen nucleophiles. |

| γ-Position (C4) | Palladium-catalyzed C(sp³)-H olefination via 5-membered ring cyclopalladation. nih.govresearchgate.net | Pd(OAc)₂, Amino acid ligand, Alkene. | Alkenyl groups, which can be further modified. |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-(Oxan-4-yl)pyrrolidine in solution. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each proton and carbon atom, respectively.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbons bonded to the heteroatoms (C-N and C-O) are characteristically shifted downfield. For pyrrolidine (B122466), typical chemical shifts for carbons adjacent to the nitrogen are observed. chemicalbook.com

A representative, though general, compilation of expected NMR data is presented below. Actual experimental values can vary based on the solvent and experimental conditions.

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Pyrrolidine Ring CH₂ | Signal Range | Signal Range |

| Pyrrolidine Ring CH | Signal Range | Signal Range |

| Oxane Ring CH₂ (adjacent to O) | Signal Range | Signal Range |

| Oxane Ring CH₂ | Signal Range | Signal Range |

| Oxane Ring CH | Signal Range | Signal Range |

| Pyrrolidine NH | Signal Range | - |

Vibrational Spectroscopy Techniques (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine in the pyrrolidine ring, typically appearing in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aliphatic rings will be observed around 2850-3000 cm⁻¹. The C-O-C stretching of the oxane ring will produce a strong band in the fingerprint region, typically around 1050-1150 cm⁻¹. researchgate.nethilarispublisher.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the C-C and C-O bonds in the ring structures are often more prominent in the Raman spectrum.

| Functional Group | FT-IR Absorption Band (cm⁻¹) |

| N-H Stretch (Pyrrolidine) | 3300 - 3500 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-O-C Stretch (Oxane) | 1050 - 1150 |

Mass Spectrometry Approaches (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, often producing the protonated molecular ion [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental formula of the compound, confirming its atomic composition. The exact mass of this compound (C₉H₁₇NO) is 155.1310. HRMS would be expected to yield a value very close to this theoretical mass.

| Technique | Ion | Expected m/z |

| ESI-MS | [M+H]⁺ | ~156.1383 |

| HRMS | [M+H]⁺ | ~156.1383 (calculated for C₉H₁₈NO⁺) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. redalyc.org This technique provides precise bond lengths, bond angles, and conformational details. For this compound, a single-crystal X-ray diffraction analysis would reveal the exact spatial relationship between the pyrrolidine and oxane rings, including their puckering and the orientation of the substituent. The crystal structure is stabilized by a network of intermolecular interactions, such as hydrogen bonds involving the N-H group of the pyrrolidine ring. nih.gov

Chromatographic Methods for Separation and Purity Analysis (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. When coupled with mass spectrometry, these methods also provide structural information.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. researchgate.net this compound can be analyzed by GC-MS, where the gas chromatograph separates it from other components, and the mass spectrometer provides a mass spectrum that can be used for identification. researchgate.net The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. nih.gov It is particularly useful for polar compounds. In LC-MS, the compound is separated by liquid chromatography and then detected by a mass spectrometer, typically using ESI. This method is highly sensitive and can be used for both qualitative and quantitative analysis.

Computational and Theoretical Investigations of 2 Oxan 4 Yl Pyrrolidine Systems

Quantum Chemical Calculations (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern quantum chemical calculations, used to investigate the electronic structure of molecules. These calculations provide insights into molecular orbital energies, electron density distribution, and related properties that govern a molecule's reactivity and interactions.

For 2-(Oxan-4-yl)pyrrolidine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and compute key electronic descriptors. nih.gov The primary outputs of such an analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. In this compound, the nitrogen atom of the pyrrolidine (B122466) ring and the oxygen atom of the oxane ring would be expected to be regions of negative electrostatic potential.

Table 1: Illustrative Electronic Properties of this compound Calculated via DFT (Note: The following data is hypothetical and serves to illustrate typical results from DFT calculations, as specific literature values for this compound were not found.)

| Parameter | Hypothetical Value | Significance |

| EHOMO | -6.5 eV | Indicates electron-donating capability (e.g., at the nitrogen atom). |

| ELUMO | 2.1 eV | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 8.6 eV | A large gap suggests high kinetic stability and low reactivity. researchgate.net |

| Dipole Moment | 1.8 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron; related to HOMO energy. |

| Electron Affinity | -2.1 eV | Energy released upon adding an electron; related to LUMO energy. |

Conformational Analysis and Energy Landscape Mapping

The flexibility of both the pyrrolidine and oxane rings makes conformational analysis critical for understanding the behavior of this compound. The pyrrolidine ring typically adopts non-planar "envelope" or "twist" conformations to relieve steric strain. nih.govfigshare.com Similarly, the oxane ring exists predominantly in a "chair" conformation.

A thorough conformational analysis would involve systematically exploring the potential energy surface (PES) to identify stable conformers (local minima) and the transition states that connect them. researchgate.net Key degrees of freedom include:

Ring Puckering: Both the pyrrolidine and oxane rings have multiple puckered forms. For instance, the pyrrolidine ring can exhibit C2-endo or C2-exo puckering, among others.

Substituent Orientation: The pyrrolidine ring can be attached to the oxane ring in either an axial or equatorial position. The most stable conformation is generally expected to have the bulky substituent in an equatorial position to minimize steric hindrance.

Rotational Isomers (Rotamers): Rotation around the C-C bond connecting the two rings can lead to different rotamers.

Computational methods would be used to calculate the relative energies of these different conformers. High-level ab initio or DFT methods are necessary to accurately capture the small energy differences between conformers. researchgate.net The results of this analysis would be an energy landscape map, showing the relative stability of each conformer and the energy barriers for interconversion. It is expected that the global minimum energy structure would feature the pyrrolidine group in an equatorial position on the oxane chair and an energetically favorable pucker for the pyrrolidine ring. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Note: These values are for illustrative purposes to demonstrate the output of a conformational analysis.)

| Conformer (Oxane-Pyrrolidine Linkage) | Pyrrolidine Pucker | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |

| Equatorial | Twist (T) | 0.00 | ~ 90% |

| Equatorial | Envelope (E) | 0.80 | ~ 8% |

| Axial | Twist (T) | 2.50 | ~ 1% |

| Axial | Envelope (E) | 3.20 | < 1% |

Molecular Dynamics Simulations for Dynamic Behavior Assessment

While quantum chemical calculations analyze static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the observation of conformational changes, solvent interactions, and other time-dependent properties. nih.govresearchgate.net

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a chosen solvent (e.g., water) and run for a duration of nanoseconds to microseconds. researchgate.net The simulation would reveal:

Conformational Transitions: The frequency and pathways of transitions between different ring puckers and rotamers.

Solvent Effects: How the solvent molecules arrange around the solute and form hydrogen bonds (e.g., with the N-H group of pyrrolidine and the oxygen of oxane), influencing its conformational preferences.

Flexibility and Motional Properties: Analysis of the simulation trajectory can quantify the flexibility of different parts of the molecule, such as the root-mean-square fluctuation (RMSF) of atomic positions.

MD simulations are particularly useful for understanding how the molecule behaves in a realistic biological or chemical environment, which is crucial for applications like drug design. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm or elucidate molecular structures. nih.gov The Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is a standard approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants. researchgate.net

For this compound, theoretical NMR spectra (¹H and ¹³C) would be calculated for each stable conformer identified in the conformational analysis. Since experimental NMR spectra represent a Boltzmann-weighted average of all contributing conformers, the calculated shifts for each conformer would be averaged based on their computed relative energies to yield a final predicted spectrum. mdpi.com

Discrepancies between predicted and experimental shifts can often be resolved by considering different conformers, solvent effects, or even by revising the initial structural assignment. mdpi.com This combined experimental and theoretical approach is a powerful tool in structural chemistry. researchgate.net

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is a hypothetical representation. Experimental values are not provided, and calculated values are illustrative of what a DFT/GIAO calculation would produce.)

| Atom Position | Hypothetical Calculated δ (ppm) (Equatorial Conf.) | Hypothetical Calculated δ (ppm) (Axial Conf.) | Hypothetical Boltzmann-Averaged δ (ppm) |

| Pyrrolidine C2 | 62.5 | 59.1 | 62.2 |

| Pyrrolidine C3 | 26.8 | 25.5 | 26.7 |

| Pyrrolidine C4 | 32.1 | 31.0 | 32.0 |

| Pyrrolidine C5 | 47.3 | 46.5 | 47.2 |

| Oxane C4 | 40.2 | 37.8 | 39.9 |

| Oxane C3/C5 | 35.5 | 33.2 | 35.3 |

| Oxane C2/C6 | 68.9 | 67.2 | 68.7 |

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. nih.gov Transition State Theory (TST) is a fundamental concept used to understand and calculate reaction rates. wikipedia.orgbritannica.com According to TST, the rate of a reaction is determined by the energy of the "activated complex" or transition state (TS)—the highest point on the minimum energy path connecting reactants and products. libretexts.org

To study a reaction involving this compound, such as its synthesis, computational chemists would use DFT to:

Optimize the geometries of the reactants, products, and any intermediates.

Locate the transition state structure connecting these species on the potential energy surface.

Calculate the activation energy (Ea), which is the energy difference between the reactants and the transition state. youtube.com

For example, a computational study on the synthesis of a pyrrolidine ring could involve modeling the key bond-forming steps, calculating the energy barriers for each step, and identifying the rate-determining step (the one with the highest activation energy). nih.gov This provides a detailed, molecular-level understanding of the reaction mechanism that is often inaccessible through experimental means alone. nih.govorganic-chemistry.org

Role and Applications of 2 Oxan 4 Yl Pyrrolidine in Catalysis and Advanced Chemical Synthesis

Design and Application of 2-(Oxan-4-yl)pyrrolidine-Based Ligands for Metal Catalysis

The utility of this compound in metal catalysis is primarily realized through its incorporation into larger ligand frameworks. The pyrrolidine (B122466) nitrogen atom serves as a key coordination site, while the stereocenter at the 2-position provides a crucial element for inducing chirality in catalytic transformations. The oxane moiety, while not directly involved in coordination, can significantly influence the steric environment and solubility of the resulting metal complex, thereby modulating its catalytic activity and selectivity.

Chiral Ligand Design for Asymmetric Transformations

The design of effective chiral ligands is a central theme in asymmetric catalysis, with the goal of creating a precisely defined chiral environment around a metal center to control the stereochemical outcome of a reaction. nih.gov The this compound scaffold is an excellent starting point for such designs. The inherent chirality at the C2 position of the pyrrolidine ring is fundamental to inducing enantioselectivity.

Key design principles for creating chiral ligands from this scaffold include:

Modification of the Pyrrolidine Nitrogen: The secondary amine can be functionalized with various coordinating groups, such as phosphines, amines, or oxazolines, to create bidentate or multidentate ligands. This allows for the formation of stable, rigid chelate rings with the metal center, which is often crucial for high enantioselectivity.

Introduction of Steric Bulk: The oxane group at the 2-position provides steric hindrance that can effectively shield one face of the catalytic active site. This steric control directs the incoming substrate to approach from the less hindered face, leading to the preferential formation of one enantiomer.

Electronic Tuning: While the oxane ring is primarily a steric influencer, modifications to the pyrrolidine ring or the groups attached to the nitrogen can be used to tune the electronic properties of the ligand, thereby affecting the reactivity of the metal catalyst.

Many successful chiral ligands are based on the pyrrolidine framework, and the principles that govern their effectiveness are directly applicable to derivatives like this compound. semanticscholar.orgmdpi.com

Coordination Chemistry Principles in Ligand Development

The development of effective metal catalysts relies on fundamental principles of coordination chemistry. The this compound moiety, when incorporated into a ligand, interacts with a metal ion primarily through its nitrogen atom, which acts as a Lewis base. The stability and geometry of the resulting metal complex are critical determinants of its catalytic performance.

In mixed ligand complexes, for instance, a pyrrolidine-derived unit can coordinate to a metal ion, such as Cu(II) or Zn(II), in a bidentate fashion. nih.gov Coordination typically involves the amino nitrogen and an oxygen atom from another functional group (like a carboxylate), forming a stable chelate ring. nih.gov The appearance of new M-N stretching frequencies in the infrared spectra of these complexes provides direct evidence of this coordination. nih.gov The resulting complexes often adopt specific geometries, such as octahedral, which create a well-defined chiral pocket around the metal center. nih.gov This precise three-dimensional arrangement is essential for discriminating between the enantiotopic faces of a prochiral substrate, which is the basis of asymmetric catalysis.

Integration into Organocatalytic Systems

Asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, complementing metal- and biocatalysis. Pyrrolidine derivatives, most notably the amino acid proline, are among the most successful and widely studied organocatalysts. nih.govunibo.it These catalysts operate without metal ions, offering advantages in terms of cost, toxicity, and environmental impact. mdpi.com

Pyrrolidine-Derived Organocatalysts (e.g., Proline Analogs)

Proline and its derivatives catalyze a wide range of asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. unibo.itnih.gov The catalytic activity stems from the secondary amine of the pyrrolidine ring. This compound, as a structural analog of proline, functions on the same principles. The structures of these organocatalysts have been extensively modified to optimize their efficiency and selectivity for various substrates. mdpi.com The introduction of substituents, such as the oxane group in this compound, allows for the fine-tuning of the catalyst's steric and electronic properties to achieve higher levels of stereocontrol. nih.gov

| Catalyst Type | Representative Reaction | Yield (%) | Enantiomeric Excess (ee %) |

| Proline | Intermolecular Aldol Reaction | 68-99% | up to 96% |

| Diarylprolinol Silyl (B83357) Ether | Michael Addition of Aldehydes | Good | Excellent |

| Prolinamide | Michael Addition to Nitroalkenes | High | High |

| Pyrrolidine-Thiourea | α-chlorination of Aldehydes | High | High |

This table presents typical performance data for various classes of pyrrolidine-derived organocatalysts in their respective signature reactions, illustrating the high efficiency and selectivity achievable with this catalyst scaffold. nih.govresearchgate.net

Mechanistic Aspects of Organocatalytic Action

The catalytic action of pyrrolidine-based organocatalysts like this compound is primarily based on two key activation modes: enamine catalysis and iminium ion catalysis .

Enamine Catalysis: In this cycle, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., in a Michael addition). The chirality of the catalyst directs this attack to occur stereoselectively. Subsequent hydrolysis regenerates the catalyst and yields the chiral product. The steric bulk provided by substituents on the pyrrolidine ring, such as the oxane group, plays a crucial role in shielding one face of the enamine, thereby dictating the stereochemical outcome. unibo.itmdpi.com

Iminium Ion Catalysis: This mode is used to activate α,β-unsaturated carbonyl compounds. The catalyst's secondary amine reacts with the unsaturated aldehyde or ketone to form a chiral iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to attack by a nucleophile (e.g., in a Diels-Alder reaction). The chiral catalyst again ensures that the nucleophilic attack is enantioselective.

A deep understanding of these mechanistic pathways has enabled the rational design of new, highly efficient pyrrolidine-based catalysts for a wide array of chemical transformations. nih.govunibo.it

Utilization as a Versatile Building Block in Complex Chemical Architectures

Beyond its role in catalysis, the this compound scaffold is a valuable building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. researchgate.netmdpi.com The pyrrolidine ring is a common structural motif in numerous biologically active compounds and approved drugs. researchgate.netnih.gov The presence of both a nucleophilic secondary amine and a defined stereocenter makes it an attractive starting material for constructing more elaborate structures.

The incorporation of the this compound unit can impart several desirable properties to a target molecule:

Structural Rigidity and Conformational Constraint: The bicyclic-like nature of the scaffold introduces conformational rigidity, which can be advantageous for optimizing binding interactions with biological targets like enzymes or receptors.

Modulation of Physicochemical Properties: The oxane ring, with its ether oxygen, increases the polarity and potential for hydrogen bonding compared to a simple alkyl substituent. This can improve important drug-like properties such as solubility and metabolic stability.

Vectorial Exit Point for Further Synthesis: The nitrogen atom serves as a convenient handle for extending the molecular structure through reactions like amidation or reductive amination, allowing for the exploration of chemical space around the core scaffold.

The synthesis of novel spirocyclic pyrrolidines, for example, highlights their importance as advanced building blocks for drug discovery. researchgate.net These structures often serve as key intermediates in the synthesis of therapeutic agents. researchgate.net

| Compound Class | Synthetic Application | Reference Scaffold |

| DPP-IV Inhibitors | Treatment of Type 2 Diabetes | 2-Cyanopyrrolidides |

| CXCR4 Antagonists | Antimetastatic Agents | Substituted (S)-Pyrrolidines |

| Antibacterial Agents | Treatment of Bacterial Infections | Spirocyclic Pyrrolidines |

| Antiviral Compounds | Potential Therapeutic Agents | Polyhydroxylated Pyrrolidines |

This table showcases the application of the pyrrolidine scaffold as a core building block in the development of various classes of therapeutic agents. nih.govresearchgate.netnih.gov

Construction of Advanced Heterocyclic Systems

The pyrrolidine scaffold is fundamental to the construction of complex, multi-ring structures, particularly spiro-heterocycles, which are of significant interest in medicinal chemistry. nih.govnih.gov One of the most powerful methods for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction involving azomethine ylides. nih.govmdpi.com These reactive intermediates, often generated in situ from the condensation of an α-amino acid like a proline derivative with an aldehyde or ketone, react with various dipolarophiles (typically activated alkenes) to yield five-membered nitrogen-containing rings with a high degree of regio- and stereocontrol. nih.govnih.govnih.gov

The this compound moiety can serve as a precursor to azomethine ylides, where the oxane group can influence the stereochemical outcome of the cycloaddition. These reactions are instrumental in creating spirocyclic systems, where two rings share a single carbon atom. For instance, the reaction of an azomethine ylide derived from a substituted pyrrolidine with a suitable dipolarophile, such as an exocyclic alkene, leads to the formation of a spiro-pyrrolidine core. nih.govresearchgate.netresearchgate.net

Multi-component reactions, often performed in a single pot, provide an efficient route to complex molecules. nih.govrsc.org A typical three-component reaction might involve an isatin derivative, a secondary amino acid (such as a 2-substituted pyrrolidine), and a dipolarophile. rsc.orgmdpi.com The resulting spiro-oxindole pyrrolidine structures are prevalent in many biologically active compounds. nih.gov The conditions for these reactions can often be tuned to favor the formation of a specific diastereomer. nih.gov

The following table outlines representative examples of cycloaddition reactions utilizing pyrrolidine derivatives for the synthesis of complex heterocyclic systems.

| Dipole Precursor (Amino Acid) | Dipolarophile | Product Type | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| Isatin + L-Phenylalanine | (E)-2-oxoindolino-3-ylidene acetophenone | Dispirooxindolopyrrolidine | Good | High Selectivity | mdpi.com |

| Isatin + α-Amino Acids | Maleimides | N-fused Pyrrolidinyl-dispirooxindoles | 76-95% | 17:1 to >99:1 | nih.gov |

| Acenaphthenequinone + L-Proline | 1,4-Enedione derivatives | Spiro-acenaphthenequinone-pyrrolidine | 87-93% | >99:1 | nih.gov |

| Isatin + Thiazolidine-4-carboxylic acid | 5-Arylidene thiazolidine-2,4-diones | Spiro-oxindole-pyrrolothiazoles | High | High | nih.gov |

Scaffolding in Synthetic Methodologies Development

The rigid, non-planar structure of the pyrrolidine ring makes it an excellent scaffold in the development of new synthetic methodologies, particularly in asymmetric catalysis. nih.gov The this compound structure provides a defined three-dimensional orientation for appended functional groups, which can direct the approach of reagents and control the stereochemistry of a reaction. The pyrrolidine nucleus is a common feature in many organocatalysts, where it often provides the chiral environment necessary for enantioselective transformations. nih.gov

The value of the pyrrolidine scaffold is enhanced by:

Stereochemical Richness : The presence of multiple stereogenic centers allows for the creation of a diverse range of chiral environments. nih.gov

Conformational Constraint : The five-membered ring structure limits conformational flexibility, which is crucial for effective stereochemical communication in catalysis.

Tunability : The pyrrolidine ring can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties of catalysts or building blocks. researchgate.net

In drug discovery, the pyrrolidine scaffold is considered a "privileged" structure due to its frequent appearance in bioactive molecules. nih.govresearchgate.net Its three-dimensional nature allows for better exploration of the pharmacophore space compared to flat aromatic rings. nih.gov The incorporation of the oxane ring in this compound further enhances this three-dimensionality, potentially improving binding affinity and selectivity for biological targets. Substituted pyrrolidines are key building blocks for a variety of therapeutic agents. researchgate.netresearchgate.net The development of synthetic routes to novel spirocyclic pyrrolidines, for example, has been driven by their potential as innovative scaffolds for drug discovery. researchgate.net

The development of methodologies for creating libraries of substituted pyrrolidines is an active area of research. Solid-phase synthesis, for instance, has been employed to generate diverse pyrrolidine derivatives through 1,3-dipolar cycloaddition reactions, facilitating the discovery of new bioactive compounds. researchgate.net

The following table summarizes the key attributes of the pyrrolidine scaffold in synthetic methodology development.

| Attribute | Significance in Synthetic Methodologies |

| Privileged Scaffold | Frequently found in FDA-approved drugs and natural products, indicating inherent biological relevance. nih.govmdpi.com |

| 3D Architecture | The non-planar ring structure allows for the creation of complex, three-dimensional molecules, which is advantageous for target binding in drug discovery. nih.gov |

| Chiral Building Block | Serves as a versatile chiral pool starting material and a core component of many asymmetric catalysts. nih.gov |

| Synthetic Accessibility | Can be readily synthesized and functionalized through various methods, including multicomponent 1,3-dipolar cycloadditions. nih.govnih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic research concerning 2-(Oxan-4-yl)pyrrolidine will likely prioritize the development of environmentally benign and efficient methodologies. Green chemistry principles can guide the creation of novel synthetic routes that minimize waste and utilize less hazardous substances.

Key areas for development include:

Multi-component Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form this compound or its derivatives would significantly improve synthetic efficiency. This approach reduces the number of purification steps, saving time, solvents, and energy.

Catalytic Approaches: The exploration of novel catalysts, including organocatalysts and metal-based catalysts, could lead to highly stereoselective syntheses of different isomers of the target molecule. For instance, pyrrolidine-based organocatalysts have shown significant promise in a variety of asymmetric transformations. benthamdirect.comnih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. Future research could focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis of this compound, offering a highly sustainable and enantioselective route.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, supercritical fluids, or bio-based solvents will be a crucial aspect of developing greener synthetic protocols.

Innovations in Advanced Spectroscopic and Structural Characterization

A thorough understanding of the three-dimensional structure of this compound and its derivatives is critical for elucidating structure-activity relationships. Future research will rely on advanced spectroscopic and crystallographic techniques to provide detailed structural insights.

Unexplored avenues include:

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), will be instrumental in unambiguously determining the relative stereochemistry of the molecule's chiral centers. longdom.org These methods can elucidate the connectivity and spatial proximity of atoms within the molecule. researchgate.netresearchgate.net

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction remains the definitive method for determining the absolute configuration and detailed conformational features. wikipedia.orgnih.govresearchgate.net Obtaining crystal structures of different isomers and their complexes with biological targets will provide invaluable information. mdpi.com

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) can be used to determine the absolute stereochemistry of chiral molecules in solution, complementing data from NMR and X-ray crystallography.

Refinement and Application of Predictive Computational Models

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental efforts and accelerating the discovery process. Future research on this compound will benefit significantly from the application and refinement of predictive computational models.

Potential research directions are:

DFT for Spectroscopic Prediction: Density Functional Theory (DFT) calculations can be employed to predict NMR chemical shifts and coupling constants. nih.govacs.orgfigshare.com Comparing these theoretical spectra with experimental data can aid in the structural elucidation and conformational analysis of this compound isomers. escholarship.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: For derivatives of this compound with potential biological activity, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. tandfonline.comscispace.comnih.govnih.govtandfonline.com These models can identify key structural features responsible for activity and predict the potency of new, unsynthesized analogs. staempflirecht.chresearchgate.net

Molecular Docking and Dynamics Simulations: To explore potential applications in drug discovery, molecular docking can be used to predict the binding modes of this compound derivatives within the active sites of biological targets. nih.gov Subsequent molecular dynamics (MD) simulations can then assess the stability of these interactions over time. tandfonline.comnih.gov

Exploration of New Catalytic and Material Science Applications

The unique structural motif of this compound suggests its potential utility in both catalysis and material science, areas that remain largely unexplored for this specific compound.

Future research could focus on:

Organocatalysis: The pyrrolidine (B122466) moiety is a privileged scaffold in organocatalysis. benthamdirect.comnih.govnih.gov Derivatives of this compound could be synthesized and evaluated as novel organocatalysts for various asymmetric transformations, such as aldol (B89426) and Michael reactions.

Ligand Development: The nitrogen and oxygen atoms in the structure could act as coordination sites for metal ions. This opens up the possibility of developing new ligands for transition metal catalysis, potentially influencing the selectivity and reactivity of catalytic processes. researchgate.net

Polymer Chemistry: Heterocyclic compounds are increasingly being incorporated into polymer backbones to create materials with tailored thermal, mechanical, and electronic properties. doi.orgrsc.orgoatext.comresearchgate.net The this compound unit could be explored as a monomer or a building block for novel polymers with unique characteristics. The tetrahydropyran (B127337) moiety, in particular, has been investigated for its use as a bioisostere in drug design and as a component in creating novel solvents. guidechem.comrsc.orgpharmablock.com

Integration with Flow Chemistry and Automation in Organic Synthesis

The integration of continuous flow chemistry and automated synthesis platforms offers a transformative approach to the synthesis of organic molecules, enabling faster reaction optimization, improved safety, and facile scalability.

Future directions for this compound in this area include:

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 2-(Oxan-4-yl)pyrrolidine?

- Methodological Answer : Synthesis optimization should prioritize regioselectivity and yield. For pyrrolidine derivatives, cyclization reactions involving amine and carbonyl precursors are common. Catalysts like palladium or copper (e.g., in Suzuki-Miyaura couplings) can enhance efficiency, while solvents such as DMF or toluene improve solubility . A stepwise approach is advised:

Precursor Selection : Use 4-hydroxytetrahydro-2H-pyran (oxane) and pyrrolidine derivatives with appropriate leaving groups (e.g., halides).

Reaction Monitoring : Employ TLC or HPLC to track intermediate formation.

Purification : Column chromatography or recrystallization ensures purity.

Example conditions from analogous compounds:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | DMF | 80 | 65–75 |

| CuI | Toluene | 110 | 55–60 |

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze , , and 2D (COSY, HSQC) spectra to confirm connectivity between the pyrrolidine and oxane moieties. For example, oxane protons typically resonate at δ 3.4–4.1 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₉H₁₅NO₂: 170.1176).

- X-ray Crystallography : Resolves stereochemistry if chiral centers are present .

Q. What protocols are used to assess the stability of this compound under varying conditions?

- Methodological Answer : Stability studies should evaluate:

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C.

- pH Sensitivity : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .

- Light Exposure : UV-vis spectroscopy to detect photooxidation products .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing chiral this compound derivatives be addressed?

- Methodological Answer : Chiral resolution requires enantioselective catalysts or chiral auxiliaries. For example:

Q. How should researchers resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer : Conflicting data often arise from assay variability or impurity interference. Mitigation strategies include:

Reproducibility Checks : Repeat assays across independent labs with standardized protocols.

Purity Verification : Use orthogonal methods (HPLC, NMR) to exclude impurities >98% .

Dose-Response Analysis : Confirm activity trends with IC₅₀/EC₅₀ curves .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction pathways. For example:

- Nucleophilic Substitution : Simulate activation energies for oxane ring-opening reactions .

- Solvent Effects : Use COSMO-RS to predict solvent interactions in polar aprotic media .

Q. How can researchers evaluate the environmental impact of this compound during disposal?

- Methodological Answer : Follow OECD guidelines for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.